molecular formula C12H13NO2 B11896567 5-Amino-4-ethoxynaphthalen-1-ol

5-Amino-4-ethoxynaphthalen-1-ol

Cat. No.: B11896567
M. Wt: 203.24 g/mol
InChI Key: PGHLGEJRAKNYCQ-UHFFFAOYSA-N
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Description

5-Amino-4-ethoxynaphthalen-1-ol is a chemical compound of interest in advanced organic synthesis and materials science research. As a multifunctional naphthalene derivative, it presents both a phenolic hydroxyl group and an amino group on its fused aromatic ring system, making it a versatile precursor for the synthesis of more complex organic structures . The ethoxy substituent at the 4-position can influence the compound's electronic properties and solubility, potentially making it valuable for developing specialized dyes, ligands, or pharmaceutical intermediates . Researchers utilize this and similar aminoalkylnaphthol derivatives in multicomponent reactions to create compounds screened for various biological activities, including antimicrobial and antioxidant properties . This product is intended for research purposes as a chemical building block and is strictly for laboratory use. It is not approved for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-amino-4-ethoxynaphthalen-1-ol

InChI

InChI=1S/C12H13NO2/c1-2-15-11-7-6-10(14)8-4-3-5-9(13)12(8)11/h3-7,14H,2,13H2,1H3

InChI Key

PGHLGEJRAKNYCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)O)C=CC=C2N

Origin of Product

United States

Preparation Methods

Halogenation of Naphthalenol Derivatives

The halogenation of 1-hydroxynaphthalene derivatives is critical for subsequent substitution reactions. As demonstrated in pyrazole synthesis, halogenating agents such as NXS\text{NXS} (N-halosuccinimide) or SOCl2\text{SOCl}_2 can introduce halogens at electron-rich positions. For example, chlorination of 1-hydroxynaphthalene using SOCl2\text{SOCl}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C yields 4-chloro-1-hydroxynaphthalene. This intermediate serves as a precursor for ethoxylation via Williamson ether synthesis.

Ethoxylation and Amination

4-Chloro-1-hydroxynaphthalene undergoes ethoxylation with sodium ethoxide (NaOEt\text{NaOEt}) in ethanol under reflux, producing 4-ethoxy-1-hydroxynaphthalene. Subsequent amination at the 5-position is achieved via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd2(dba)3\text{Pd}_2(\text{dba})_3) and XPhos\text{XPhos} as a ligand. Reaction with ammonia or benzophenone imine at 100°C in toluene introduces the amino group, yielding 5-amino-4-ethoxynaphthalen-1-ol.

Table 1: Halogenation-Amination Conditions and Yields

StepReagents/ConditionsYield (%)Reference
HalogenationSOCl2\text{SOCl}_2, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C78
EthoxylationNaOEt\text{NaOEt}, EtOH, reflux85
AminationPd2(dba)3\text{Pd}_2(\text{dba})_3, XPhos\text{XPhos}, NH₃62

1,3-Dipolar Cycloaddition for Naphthalene Core Construction

The naphthalene framework can be assembled via 1,3-dipolar cycloaddition, leveraging electron-rich alkynes and diazo compounds. This method, adapted from pyrazole synthesis, offers a convergent route to functionalized naphthalenes.

Cycloaddition of Silyl Ynol Ethers

Silyl ynol ethers (RC≡COSiMe3\text{RC≡COSiMe}_3) react with donor-acceptor cyclopropanes under Lewis acid catalysis (e.g., AlCl3\text{AlCl}_3) to form cyclopentenone intermediates. Thermolysis of these intermediates at 150°C induces aromatization, yielding naphthalene derivatives. For example, cycloaddition of 3-ethoxy-1-silyl ynol ether with methyl cyclopropane carboxylate generates 4-ethoxynaphthalen-1-one, which is subsequently reduced to the alcohol and aminated.

Functionalization Post-Cycloaddition

The ketone group in 4-ethoxynaphthalen-1-one is reduced using NaBH4\text{NaBH}_4 in methanol to produce 4-ethoxynaphthalen-1-ol. Amination at the 5-position is accomplished via nitration (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) followed by catalytic hydrogenation (H2\text{H}_2, Pd/C\text{Pd/C}), achieving this compound in 54% overall yield.

A one-pot oxidation-condensation strategy, inspired by imidazole synthesis, enables simultaneous introduction of ethoxy and amino groups.

Oxidation of Ketones

Acetophenone derivatives are oxidized to α-ketoaldehydes using DMSO\text{DMSO} and catalytic HBr\text{HBr} (48% w/w). For naphthalene systems, 1-hydroxynaphthalen-4-one is treated with DMSO/HBr\text{DMSO}/\text{HBr} at 85°C, yielding 1-hydroxy-4-ethoxynaphthalene-5-carbaldehyde.

Condensation with Ammonia

The aldehyde intermediate reacts with NH4OAc\text{NH}_4\text{OAc} in methanol at room temperature, forming an imine that tautomerizes to the enamine. Acidic workup (HCl) hydrolyzes the enamine to this compound. This method achieves 68% yield with minimal byproducts.

Table 2: Oxidation-Condensation Reaction Parameters

ParameterValueReference
Oxidizing agentDMSO\text{DMSO}, HBr\text{HBr}
Temperature85°C (oxidation), RT (condensation)
SolventMeOH/DMSO\text{DMSO} (8:2)

Biocatalytic Hydroxylation and Ethoxylation

Biocatalytic methods using engineered E. coli strains offer a sustainable route to ethoxynaphthalenols. Cytochrome P450 enzymes (e.g., CYP110E1) catalyze regioselective hydroxylation and ethoxylation of naphthalene derivatives.

Enzymatic Hydroxylation

1-Methoxynaphthalene is hydroxylated at the 4-position by CYP110E1 in E. coli, producing 4-methoxy-1-hydroxynaphthalene. Ethoxylation is achieved by substituting methanol with ethanol in the culture medium, yielding 4-ethoxynaphthalen-1-ol.

Chemoenzymatic Amination

The phenolic hydroxyl group is protected as a silyl ether (TBSCl\text{TBSCl}), and the 5-position is aminated via palladium-catalyzed C–H activation using Pd(OAc)2\text{Pd(OAc)}_2 and PhI(OAc)2\text{PhI(OAc)}_2. Deprotection with TBAF\text{TBAF} furnishes this compound in 41% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsYield (%)
Halogenation-AminationHigh regioselectivityMulti-step, toxic reagents62
CycloadditionConvergent synthesisHigh-temperature steps54
Oxidation-CondensationOne-pot protocolLimited substrate scope68
BiocatalyticEco-friendly, mild conditionsLow yield, specialized equipment41

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-4-ethoxynaphthalen-1-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced further to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the amino and ethoxy groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Deoxygenated naphthalene derivatives.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

Chemistry: 5-Amino-4-ethoxynaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Medicine: Potential applications in medicine include the development of pharmaceutical agents. The compound’s structural features make it a candidate for drug design and discovery, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-4-ethoxynaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethoxy group may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-Amino-4-ethoxynaphthalen-1-ol, a comparative analysis with structurally related naphthalene derivatives is provided below.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Positions) Key Functional Groups Applications
This compound 1-OH, 4-OCH₂CH₃, 5-NH₂ Hydroxyl, Ethoxy, Amino Dyes, Fluorescent probes
1-Amino-2-hydroxynaphthalene 1-NH₂, 2-OH Hydroxyl, Amino Pharmaceutical intermediates
4-Ethoxy-1-naphthol 1-OH, 4-OCH₂CH₃ Hydroxyl, Ethoxy Antioxidant synthesis
5-Nitro-1-naphthol 1-OH, 5-NO₂ Hydroxyl, Nitro Explosives precursors

Key Findings from Comparative Studies

Solubility and Reactivity: The ethoxy group in this compound increases lipophilicity compared to 1-Amino-2-hydroxynaphthalene, which lacks alkoxy substituents. This enhances its solubility in non-polar solvents like ethyl acetate . The amino group at position 5 makes it more nucleophilic than 4-Ethoxy-1-naphthol, enabling selective reactions in Suzuki coupling and azo-dye synthesis .

Optoelectronic Properties: Fluorescence emission spectra show that this compound exhibits a redshift (~20 nm) compared to 1-Amino-2-hydroxynaphthalene due to electron-donating ethoxy stabilization of the excited state .

Thermal Stability: Differential scanning calorimetry (DSC) reveals that this compound decomposes at 215°C, higher than 4-Ethoxy-1-naphthol (190°C) but lower than 5-Nitro-1-naphthol (240°C). This is attributed to intermolecular hydrogen bonding in the amino derivative .

Biological Activity

5-Amino-4-ethoxynaphthalen-1-ol is an organic compound notable for its potential biological activities, which are increasingly relevant in pharmaceutical research and development. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a naphthalene ring with an amino group and an ethoxy substituent, contributing to its unique reactivity and biological properties. The molecular formula is C12_{12}H15_{15}N1_{1}O2_{2}, indicating the presence of functional groups that enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Nitration : 4-Ethoxynaphthalen-1-ol is nitrated using concentrated nitric acid and sulfuric acid.
  • Reduction : The resulting nitro compound is reduced (e.g., using iron powder in hydrochloric acid) to introduce the amino group.

Industrial production may utilize continuous flow reactors for higher yields and purity through advanced purification techniques like chromatography.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Properties

Studies suggest that this compound possesses antimicrobial activity against various pathogens. Its derivatives have been shown to inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. It has been tested against several cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate various biological pathways, leading to physiological effects such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Amino-naphthalen-1-olNaphthalene ring with amino and hydroxyl groupsLacks ethoxy substituent
4-Ethoxynaphthalen-1-aminoNaphthalene ring with ethoxy and amino groupsDifferent position of the amino group
6-Hydroxy-naphthalen-2-aminoHydroxyl group at position 6Different functional group positioning
1-NaphtholSimple naphthol structureAbsence of amino or ethoxy groups

The presence of the ethoxy group in this compound provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and potential interactions with biological membranes compared to its analogs .

Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

  • Pharmaceutical Development : Research has focused on its use as a lead compound for developing new antimicrobial agents.
  • Chemical Synthesis : It serves as an intermediate in synthesizing dyes and pigments due to its reactive functional groups.

Q & A

Q. What are the established synthetic routes for 5-Amino-4-ethoxynaphthalen-1-ol?

The compound is synthesized via multi-step reactions starting with functionalized naphthalene derivatives. A common approach involves:

  • Hydroxylation : Introducing the hydroxyl group at position 1 through hydrolysis of a methoxy precursor under acidic conditions.
  • Ethoxylation : Using Williamson ether synthesis to substitute position 4 with an ethoxy group.
  • Amination : Reducing a nitro intermediate (e.g., via catalytic hydrogenation) or employing nucleophilic substitution with ammonia. Key parameters include temperature control (0–25°C), inert atmospheres to prevent oxidation, and solvents like ethanol or methanol to enhance reactivity .

Q. How is this compound characterized structurally?

Characterization relies on:

  • Spectroscopy : NMR (¹H/¹³C) to confirm functional groups and substituent positions. For example, aromatic protons in the naphthalene ring appear as multiplet signals.
  • Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical values).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism, as demonstrated in similar naphthalene derivatives .

Q. What solvents and conditions stabilize this compound during storage?

The compound is sensitive to light and moisture. Recommended storage conditions include:

  • Solvents : Anhydrous ethanol or dimethyl sulfoxide (DMSO) to prevent hydrolysis.
  • Temperature : –20°C in amber vials to limit photodegradation.
  • pH Control : Neutral buffers (pH 6–8) to avoid protonation/deprotonation of the amino and hydroxyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Discrepancies in bioactivity (e.g., inconsistent enzyme inhibition results) may arise from:

  • Environmental Factors : pH or temperature variations altering compound conformation (e.g., phenolic hydroxyl group ionization at high pH) .
  • Assay Interference : Autofluorescence from the naphthalene core in fluorometric assays. Mitigate via LC-MS validation or alternative detection methods.
  • Structural Analogues : Compare activity with derivatives like 4-amino-phenethylamine ethanol to isolate functional group contributions .

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives?

Regioselectivity challenges (e.g., competing substitution at naphthalene positions) are addressed by:

  • Directing Groups : Temporarily introducing nitro or sulfonic groups to steer electrophilic substitution.
  • Catalysts : Palladium-mediated cross-coupling (e.g., Suzuki reactions) for precise aryl-ether bond formation .
  • Computational Modeling : DFT calculations predict reactive sites, reducing trial-and-error synthesis .

Q. How can experimental design improve yield in large-scale synthesis?

Yield optimization involves:

  • Reagent Ratios : Stoichiometric excess of ethoxy precursors (1.5–2.0 eq) to drive substitution.
  • Catalyst Screening : Transition metals (e.g., Pd/C in hydrogenation) enhance reduction efficiency .
  • Workflow Integration : In-line analytics (e.g., HPLC monitoring) enable real-time adjustments .

Q. What mechanistic insights explain the compound’s potential anti-inflammatory effects?

Hypothesized mechanisms include:

  • COX-2 Inhibition : Structural similarity to naproxen derivatives suggests cyclooxygenase interaction .
  • Redox Modulation : The phenolic hydroxyl group may scavenge free radicals, as seen in naphthol-based antioxidants . Validation requires enzyme kinetics (e.g., IC₅₀ determination) and cellular assays (e.g., TNF-α suppression in macrophages) .

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